![molecular formula C11H20O2 B11762167 (3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
(3-Oxaspiro[5.5]undecan-9-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxaspiro[5.5]undecan-9-yl)methanol: is a spiro compound characterized by a unique bicyclic structure where a spiro oxygen atom connects two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxaspiro[5.5]undecan-9-yl)methanol typically involves the following steps:
-
Formation of the Spiro Intermediate: : The initial step often involves the formation of a spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic structure.
-
Introduction of the Methanol Group: : The spiro intermediate is then subjected to a reduction reaction to introduce the methanol group. This can be done using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the cyclization and reduction reactions are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxaspiro[5.5]undecan-9-yl)methanol can undergo various chemical reactions, including:
-
Oxidation: : The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The compound can be further reduced to form different alcohol derivatives using reducing agents such as NaBH4 or LiAlH4.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds, ethers.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (3-Oxaspiro[5.5]undecan-9-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for understanding the behavior of spiro compounds in biological environments.
Medicine
Potential pharmaceutical applications include the development of new drugs. The spiro structure is known to impart unique pharmacokinetic properties, which can be beneficial in drug design.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-Oxaspiro[5.5]undecan-9-yl)methanol exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the spirocyclic structure, which can stabilize transition states and intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3-Oxaspiro[5.5]undecan-9-one): Similar spiro structure but with a ketone group instead of a methanol group.
(3-Oxaspiro[5.5]undecan-9-yl)amine: Similar spiro structure but with an amine group instead of a methanol group.
Uniqueness
(3-Oxaspiro[5.5]undecan-9-yl)methanol is unique due to its specific functional group (methanol) and the stability imparted by the spirocyclic structure. This combination of features makes it particularly useful in various synthetic and research applications.
By understanding the properties and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
3-oxaspiro[5.5]undecan-9-ylmethanol |
InChI |
InChI=1S/C11H20O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h10,12H,1-9H2 |
Clave InChI |
CBQZWNOQSUQLNC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CO)CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




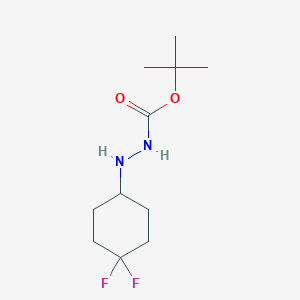
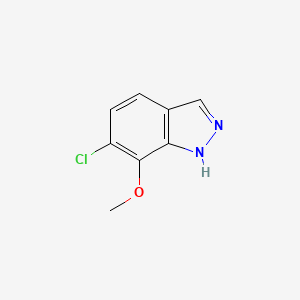
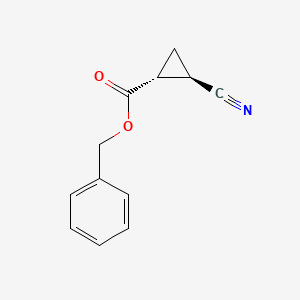
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)

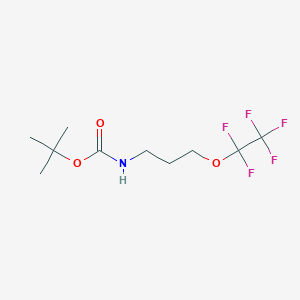
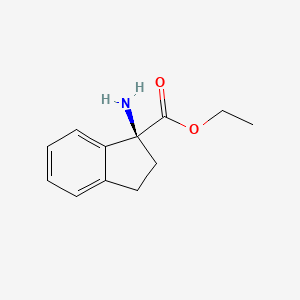
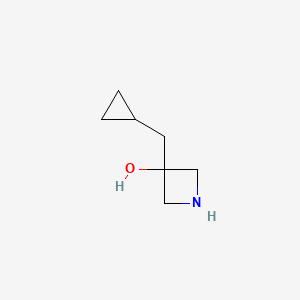
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
